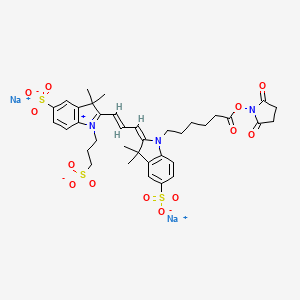
Ezh2/hsp90-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezh2/hsp90-IN-29 is a dual inhibitor targeting both Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). It has shown significant potential in scientific research due to its ability to inhibit these two crucial proteins. EZH2 is a histone methyltransferase involved in gene silencing, while HSP90 is a molecular chaperone that assists in protein folding and stability .
Méthodes De Préparation
The synthesis of Ezh2/hsp90-IN-29 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. the general approach involves the use of organic synthesis techniques to create the dual inhibitor structure .
Analyse Des Réactions Chimiques
Ezh2/hsp90-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ezh2/hsp90-IN-29 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of EZH2 and HSP90, providing insights into their roles in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms of gene silencing and protein folding.
Industry: It is used in the development of new therapeutic agents targeting EZH2 and HSP90.
Mécanisme D'action
Ezh2/hsp90-IN-29 exerts its effects by inhibiting both EZH2 and HSP90. EZH2 catalyzes the trimethylation of histone H3 at lysine 27, leading to gene silencing. By inhibiting EZH2, this compound prevents this methylation, thereby reactivating silenced genes. HSP90 assists in the folding and stability of client proteins. Inhibition of HSP90 by this compound disrupts this process, leading to the degradation of unstable proteins .
Comparaison Avec Des Composés Similaires
Ezh2/hsp90-IN-29 is unique due to its dual inhibition of both EZH2 and HSP90. Similar compounds include:
Tazemetostat: An FDA-approved EZH2 inhibitor used in the treatment of epithelioid sarcoma.
Ganetespib: An HSP90 inhibitor used in cancer research.
This compound stands out because it targets both EZH2 and HSP90, providing a more comprehensive approach to inhibiting these proteins compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C40H48N4O6 |
|---|---|
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
5-[3-[(2,4-dihydroxy-5-propan-2-ylbenzoyl)-methylamino]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C40H48N4O6/c1-8-44(29-12-14-50-15-13-29)35-19-28(18-32(26(35)6)38(47)41-22-34-24(4)16-25(5)42-39(34)48)27-10-9-11-30(17-27)43(7)40(49)33-20-31(23(2)3)36(45)21-37(33)46/h9-11,16-21,23,29,45-46H,8,12-15,22H2,1-7H3,(H,41,47)(H,42,48) |
Clé InChI |
HFGQPOCPRWCSRT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC(=CC=C4)N(C)C(=O)C5=C(C=C(C(=C5)C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


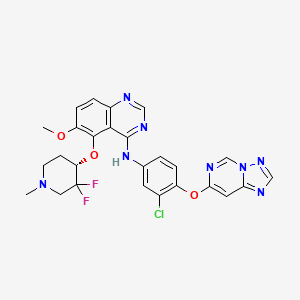
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)


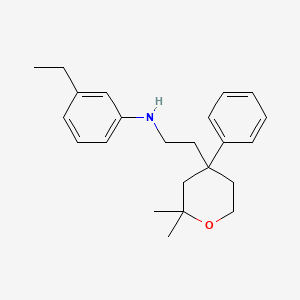
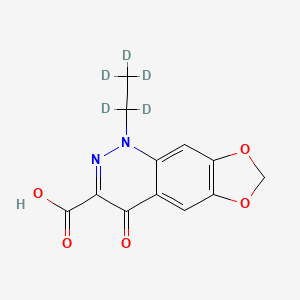
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
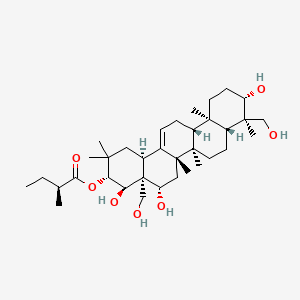
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
